pentadecadeoxyriboadenylic acid
Description
Pentadecadeoxyriboadenylic acid is a synthetic oligonucleotide composed of 15 deoxyriboadenylic acid (dA) units linked via phosphodiester bonds. Its structure is defined as a homopolymer, (dA)₁₅, and it serves as a model system for studying nucleic acid hybridization, backbone modifications, and stereochemical effects on binding . This compound is particularly notable for its role in investigating interactions with complementary thymidine-based strands, such as methylphosphonate analogs, which are resistant to nuclease degradation .
Properties
CAS No. |
102619-41-0 |
|---|---|
Molecular Formula |
C17H39NO4S |
Synonyms |
pentadecadeoxyriboadenylic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Backbone Modifications: Methylphosphonate Analogs
Methylphosphonate oligonucleotides, where the non-bridging oxygen in the phosphodiester bond is replaced by a methyl group, are key analogs compared to pentadecadeoxyriboadenylic acid. These modifications alter hybridization thermodynamics and nuclease resistance.
Key Findings:
- Binding Affinity : Octa(thymidine methanephosphonates) with mixed stereochemistry at phosphorus exhibit reduced binding affinity to this compound compared to unmodified oligodeoxythymidylic acid (dT)₁₅. For example, the dissociation constant (K_d) increases by 2–3 fold when methylphosphonates are introduced, indicating weaker binding .
- Stereochemical Effects : Chirality at the phosphorus atom (Rₚ vs. Sₚ) significantly impacts binding. Rₚ-methylphosphonate linkages show 30–40% higher affinity to (dA)₁₅ than Sₚ isomers due to favorable steric interactions .
Table 1: Binding Parameters of Methylphosphonate Analogs to (dA)₁₅
Thermodynamic Stability
Thermodynamic studies comparing this compound complexes with riboadenylic acid (rA) polymers and methylphosphonate hybrids reveal backbone-dependent stability.
Key Findings:
- Melting Temperature (T_m) : (dA)₁₅:(dT)₁₅ duplexes have a T_m of ~45°C, while (dA)₁₅:methylphosphonate (dT)₈ complexes show a T_m reduction of 10–15°C due to decreased electrostatic interactions .
- Enthalpy (ΔH) : Methylphosphonate linkages reduce ΔH by 20–25% compared to phosphodiesters, reflecting weaker base stacking .
Table 2: Thermodynamic Parameters of Hybrid Complexes
| Complex | T_m (°C) | ΔH (kcal/mol) | Backbone Type | Reference |
|---|---|---|---|---|
| (dA)₁₅:(dT)₁₅ | 45 | -180 | Phosphodiester | |
| (dA)₁₅:Octa(T methylphosphonate) | 32 | -135 | Methylphosphonate | |
| Poly(rA):(dT)₁₅ | 38 | -150 | Ribose-phosphodiester |
Length and Structural Comparisons
Poly(deoxyadenylic acid) [Poly(dA)] vs. (dA)₁₅:
- Duplex Stability : Poly(dA):oligo(dT) complexes (e.g., poly(dA):(dT)₁₂₋₁₈) exhibit higher T_m (~60°C) than (dA)₁₅:(dT)₁₅ due to cooperative binding in longer polymers .
- Applications : While poly(dA) is used for studying helical transitions, (dA)₁₅ is preferred for precise stoichiometric studies and antisense oligonucleotide design .
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